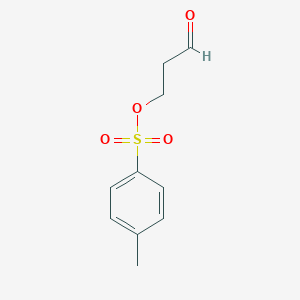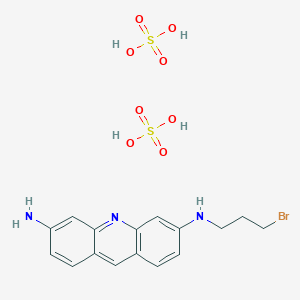![molecular formula C9H12N2O B14309288 {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile CAS No. 112450-60-9](/img/structure/B14309288.png)
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is an organic compound characterized by its unique structure, which includes a cyclohexylidene group, a nitrile group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile typically involves the reaction of cyclohexanone with aminoacetonitrile under specific conditions. One common method includes the condensation of cyclohexanone with aminoacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
作用機序
The mechanism of action of {[(2-Oxocyclohexylidene)methyl]amino}acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the cyclohexylidene moiety.
Cyclohexanone: Shares the cyclohexylidene structure but lacks the amino and nitrile groups.
2-Aminocyclohexanone: Contains both the amino and cyclohexylidene groups but lacks the nitrile group.
Uniqueness
{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it particularly valuable in synthetic chemistry and medicinal research, where it can serve as a building block for more complex molecules.
特性
CAS番号 |
112450-60-9 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
2-[(2-oxocyclohexylidene)methylamino]acetonitrile |
InChI |
InChI=1S/C9H12N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h7,11H,1-4,6H2 |
InChIキー |
PJEVJNPNXFSFFS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(=CNCC#N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
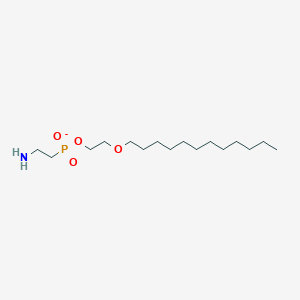

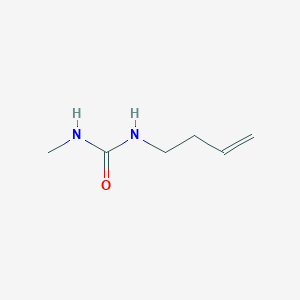
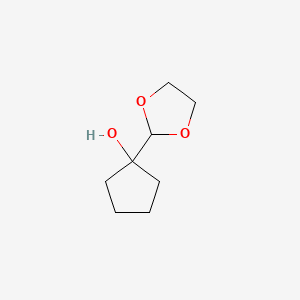
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
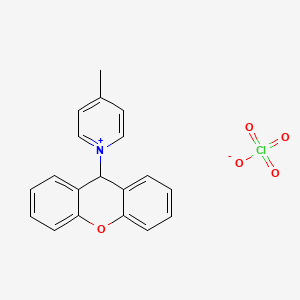

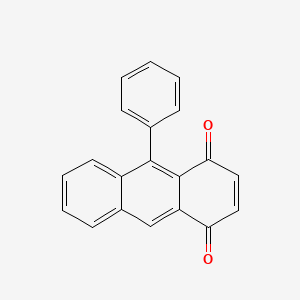
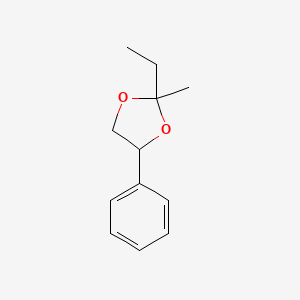
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
